molecular formula C17H17NO4 B14875823 Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate

Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate

Cat. No.: B14875823
M. Wt: 299.32 g/mol
InChI Key: VFBBRRSGJPUTOV-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyphenyl group and an amino benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate typically involves the reaction of 4-methoxyphenylglyoxal with methyl 4-aminobenzoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like acetonitrile and catalysts such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 4-[[2-(4-methoxyphenyl)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C17H17NO4/c1-21-15-9-5-12(6-10-15)16(19)11-18-14-7-3-13(4-8-14)17(20)22-2/h3-10,18H,11H2,1-2H3

InChI Key

VFBBRRSGJPUTOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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